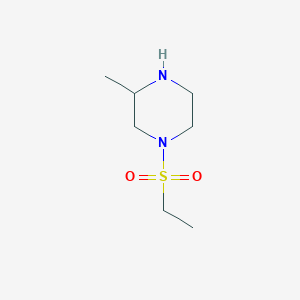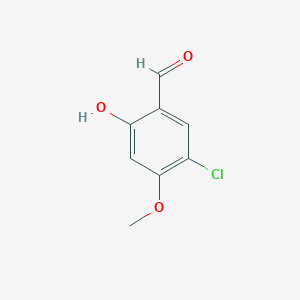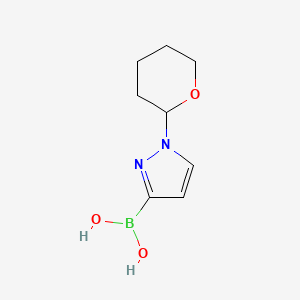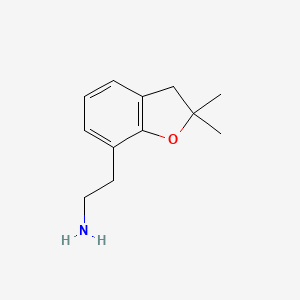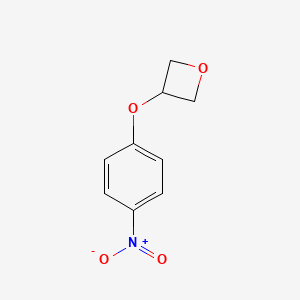
3-(4-Nitrophenoxy)oxetane
Overview
Description
3-(4-Nitrophenoxy)oxetane is a chemical compound with the molecular formula C9H9NO4 . It is a main product in the category of BOC Sciences .
Synthesis Analysis
The synthesis of oxetanes often involves the use of sodium hydride (NaH) and dimethyl sulfoxide (DMSO) at elevated temperatures . The oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . A related method uses the sodium anion of an NTs-sulfoximine . Monosubstituted epoxides treated with dimethyloxosulfonium methylide result in oxetanes in good yields .Molecular Structure Analysis
The molecular weight of this compound is 195.172 Da . The structure of this compound includes an oxetane ring, which is a four-membered heterocyclic ring containing three carbon atoms and one oxygen atom .Chemical Reactions Analysis
The formation of the oxetane ring from an epoxide requires a certain amount of activation energy, therefore, moderate heating is required . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .Scientific Research Applications
Environmental Degradation and Analysis
- Degradation Mechanisms : Research has investigated the degradation pathways and mechanisms of nitrophenols, which are structurally related to 3-(4-Nitrophenoxy)oxetane. For example, the photocatalytic degradation of nitrophenols in the presence of TiO2 has been explored, highlighting the complete mineralization of substrates and formation of nitrate and ammonium ions, indicating the potential environmental remediation applications of similar compounds (Paola et al., 2003).
- Electrochemical Detection : The development of sensitive electrochemical sensors for nitrophenols suggests applications in environmental monitoring. A study demonstrated the facile and ultrasensitive determination of 4-nitrophenol using graphene and acetylene black paste hybridized electrode, indicating potential for detecting similar compounds in environmental water samples (He et al., 2019).
Polymer and Material Science
- Synthesis and Modification : Oxetane-based oligomers have been synthesized and modified for specific properties, demonstrating the utility of oxetane derivatives in material science. For instance, synthesis of oligomers via condensation with 3,3′-bis(chloromethyl)oxetane under microwave irradiation has been reported, showing potential in the development of materials with specific characteristics (Baudel et al., 2002).
Advanced Oxidation Processes
- Water Treatment : Studies on the electrochemical and advanced oxidation processes for the degradation of nitrophenols indicate the relevance of such compounds in water treatment technologies. The photocatalytic and electro-Fenton-like degradation mechanisms provide insights into how similar compounds might be used or degraded in environmental applications (Yuan et al., 2006).
Safety and Hazards
The safety data sheet for a similar compound, 3-(4-Fluoro-2-nitrophenoxy)oxetane, suggests that if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed with water . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .
Future Directions
Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are attracting the attention of pharmacologists, physicians, and chemists as important motives for discovering new drugs because of their interesting physicochemical properties .
Properties
IUPAC Name |
3-(4-nitrophenoxy)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)14-9-5-13-6-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSQLDJAEWYVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201308754 | |
| Record name | Oxetane, 3-(4-nitrophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356114-04-9 | |
| Record name | Oxetane, 3-(4-nitrophenoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356114-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxetane, 3-(4-nitrophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1455489.png)
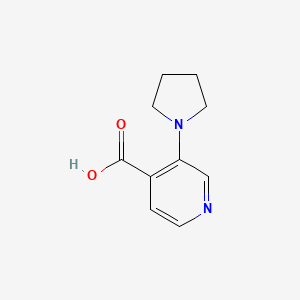

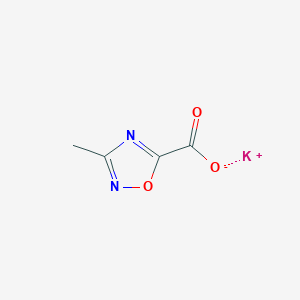

![6-(Tert-pentyl)spiro[2.5]octane-1-carboxylic acid](/img/structure/B1455496.png)
![4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide](/img/structure/B1455498.png)
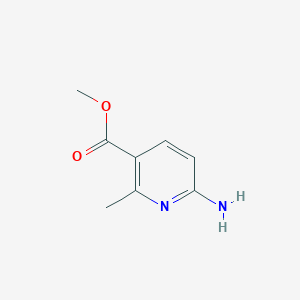
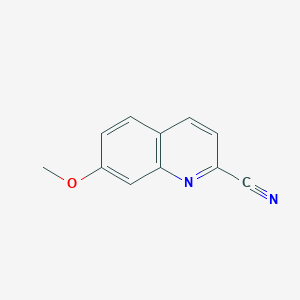
![[1-(2-Chlorophenyl)cyclopropyl]methanol](/img/structure/B1455504.png)
